molecular formula C8H11ClIN B2950834 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride CAS No. 2503203-49-2

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2950834
CAS No.: 2503203-49-2
M. Wt: 283.54
InChI Key: SHVQRNGYJVUJOD-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride is a chemical compound that features an iodine atom attached to a phenyl ring, which is further connected to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride typically involves the iodination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 2-iodoaniline with formaldehyde and a reducing agent to form the desired compound. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain receptors or enzymes. Additionally, the methylmethanamine group can interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential for use in radiolabeling and imaging applications, setting it apart from other similar compounds .

Properties

IUPAC Name

1-(2-iodophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVQRNGYJVUJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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